(2S)-2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid hydrate
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Overview
Description
(2S)-2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid hydrate: is a compound with significant interest in various scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes an amino group and a tetrahydropyrimidinyl group, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid hydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable amino acid derivative with a pyrimidine derivative. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid hydrate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological targets, such as enzymes and receptors, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid hydrate involves its interaction with specific molecular targets. The amino group and the tetrahydropyrimidinyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- 3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-1-yl)propanoic acid ethyl ester
- 3-(5-Cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid
Uniqueness
What sets (2S)-2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid hydrate apart from similar compounds is its specific configuration and the presence of both amino and tetrahydropyrimidinyl groups. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H11N3O5 |
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Molecular Weight |
217.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C7H9N3O4.H2O/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14;/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14);1H2/t4-;/m0./s1 |
InChI Key |
HHCYLBAKLAJZLD-WCCKRBBISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N.O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N.O |
Origin of Product |
United States |
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